3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which includes both isoquinoline and spirocyclic moieties.
Preparation Methods
The synthesis of 3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps. One common synthetic route includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods for such complex molecules often involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in treating neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline These compounds share structural similarities but differ in their functional groups and biological activities . The uniqueness of 3-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione lies in its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25N3O5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C20H25N3O5/c1-27-15-9-13-5-8-22(11-14(13)10-16(15)28-2)17(24)12-23-18(25)20(21-19(23)26)6-3-4-7-20/h9-10H,3-8,11-12H2,1-2H3,(H,21,26) |
InChI Key |
OYYGYJYPLGNPSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C4(CCCC4)NC3=O)OC |
Origin of Product |
United States |
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